molecular formula C7H8N6O B2875325 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine CAS No. 114720-64-8

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine

Cat. No.: B2875325
CAS No.: 114720-64-8
M. Wt: 192.182
InChI Key: OCBZLNWFQWOYDM-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both pyrazole and tetrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a tetrazine derivative under specific conditions. One common method includes the use of hydroxylamine hydrochloride in pyridine to facilitate the formation of the tetrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The tetrazine ring can be reduced to form dihydrotetrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the tetrazine ring may produce dihydrotetrazine derivatives.

Scientific Research Applications

3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biology: It is explored for its potential as a biochemical probe or as a part of drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Unique due to its combination of pyrazole and tetrazine rings.

    3-Hydroxy-6-phenyl-1,2,4,5-tetrazine: Similar structure but with a phenyl group instead of a pyrazole ring.

    6-(3,5-dimethyl-1h-pyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

The presence of both pyrazole and tetrazine rings in this compound provides unique reactivity and potential applications that are not observed in similar compounds. This combination allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4,5-tetrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c1-4-3-5(2)13(12-4)6-8-10-7(14)11-9-6/h3H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZLNWFQWOYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=O)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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